![molecular formula C7H4F2N2 B11920535 4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
4,6-Difluoropyrazolo[1,5-A]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Difluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the pyrazolo[1,5-A]pyridine ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoropyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the desired pyrazolo[1,5-A]pyridine derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4,6-Difluoropyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
4,6-Difluoropyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
作用机制
The mechanism of action of 4,6-Difluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies provide insights into the binding interactions and pathways involved.
相似化合物的比较
4,6-Difluoropyrazolo[1,5-A]pyridine can be compared with other similar compounds such as pyrazolo[1,5-A]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar core structure but differ in their substitution patterns and functional groups . The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and specific reactivity, making it distinct from its analogs.
List of Similar Compounds
- Pyrazolo[1,5-A]pyrimidines
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
属性
IUPAC Name |
4,6-difluoropyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQOUQMOORKTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
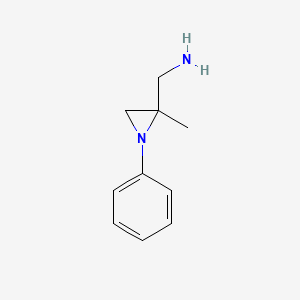
![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)
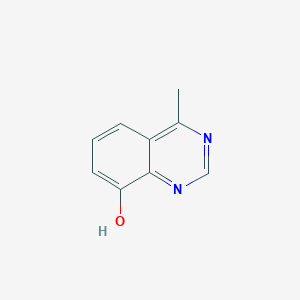
![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)
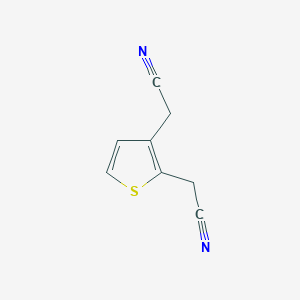

![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)

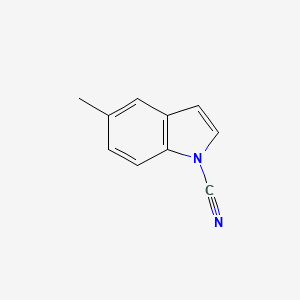
![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)
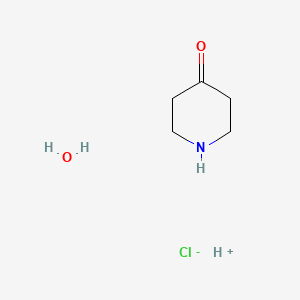
![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)
